4'-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2'-bithiophene
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Overview
Description
4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is a complex organic compound that belongs to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bithiophene Core: This can be achieved through coupling reactions such as the Stille or Suzuki coupling, which involve the reaction of thiophene derivatives with appropriate coupling partners.
Introduction of the Dodecyl and Nonafluorononyl Groups: These groups can be introduced through alkylation reactions. The dodecyl group can be added using a Grignard reagent or an alkyl halide, while the nonafluorononyl group can be introduced using a similar approach with a fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Scientific Research Applications
4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Due to its conjugated system, this compound is valuable in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.
Materials Science: It can be used to create advanced materials with unique electronic and optical properties.
Biological Research:
Industrial Applications: It can be used in the production of specialty coatings, adhesives, and other materials that benefit from its unique properties.
Mechanism of Action
The mechanism of action of 4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is largely dependent on its application. In organic electronics, its conjugated system allows for efficient charge transport and light emission. In biological applications, its interactions with biological molecules can be studied to understand its potential effects and applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound, which lacks the dodecyl and nonafluorononyl groups.
3,3’-Dioctyl-2,2’-bithiophene: A similar compound with octyl groups instead of dodecyl and nonafluorononyl groups.
4,4’-Dibromo-2,2’-bithiophene: A halogenated derivative of bithiophene.
Uniqueness
4’-Dodecyl-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)-2,2’-bithiophene is unique due to the presence of both dodecyl and nonafluorononyl groups, which impart distinct electronic and steric properties. These modifications can enhance its performance in specific applications, such as increasing solubility in organic solvents or improving charge transport in electronic devices.
Properties
CAS No. |
919079-96-2 |
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Molecular Formula |
C29H39F9S2 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2-(4-dodecylthiophen-2-yl)-3-(6,6,7,7,8,8,9,9,9-nonafluorononyl)thiophene |
InChI |
InChI=1S/C29H39F9S2/c1-2-3-4-5-6-7-8-9-10-12-15-22-20-24(40-21-22)25-23(17-19-39-25)16-13-11-14-18-26(30,31)27(32,33)28(34,35)29(36,37)38/h17,19-21H,2-16,18H2,1H3 |
InChI Key |
BDFYDLXAVBIFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC(=C1)C2=C(C=CS2)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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